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Compound of Interest

Compound Name: SLF-amido-C2-COOH

Cat. No.: B2996023 Get Quote

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound "SLF-amido-C2-COOH" is not

available in the public domain. This guide will, therefore, focus on the well-characterized

interactions of other synthetic and natural ligands with FK506-Binding Protein 12 (FKBP12) to

provide a comprehensive understanding of the structural and molecular principles governing

these interactions. The principles and methodologies described herein are directly applicable to

the study of novel ligands like SLF-amido-C2-COOH.

Introduction to FKBP12 and its Ligands
FK506-Binding Protein 12 (FKBP12) is a small, ubiquitously expressed cytosolic protein that

belongs to the immunophilin family.[1][2] It possesses peptidyl-prolyl isomerase (PPIase)

activity, which catalyzes the cis-trans isomerization of proline residues in proteins, a rate-

limiting step in protein folding.[2][3] Beyond this enzymatic function, FKBP12 is a crucial

intracellular receptor for the immunosuppressive drugs tacrolimus (FK506) and rapamycin

(sirolimus).[4]

The interaction of these ligands with FKBP12 is of significant pharmacological interest. The

ligand-FKBP12 complex does not act on the protein's isomerase activity but instead forms a

composite surface that gains new functions.

FK506-FKBP12 Complex: This complex binds to and inhibits the calcium-dependent

phosphatase, calcineurin, which is a key enzyme in T-cell activation. This inhibition blocks T-
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cell proliferation and is the basis for FK506's use in preventing organ transplant rejection.

Rapamycin-FKBP12 Complex: This entity binds to the FKBP-rapamycin binding (FRB)

domain of the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a

central regulator of cell growth, proliferation, and survival. This inhibitory action has

applications in immunosuppression and oncology.

In addition to these natural products, a variety of synthetic ligands for FKBP12 have been

developed. One such ligand is the Synthetic Ligand for FKBP (SLF), which binds to FKBP12

with micromolar affinity and is often used as a chemical tool, for instance, as a component in

Proteolysis Targeting Chimeras (PROTACs).

Structural Basis of Ligand Recognition
The binding of ligands to FKBP12 occurs in a well-defined, hydrophobic pocket. This pocket is

primarily formed by a number of aromatic and aliphatic residues, including Tyr26, Phe36,

Phe46, Phe48, Val55, Ile56, Trp59, Tyr82, and Phe99.

Crystal structures of FKBP12 in complex with ligands like FK506 and rapamycin reveal that the

pipecolate moiety of these natural products fits snugly into this hydrophobic pocket. The rest of

the molecule extends out from the pocket, creating the novel surface responsible for recruiting

target proteins like calcineurin or mTOR. This "bifunctional" nature is a key principle of

FKBP12-ligand action.

Structure-guided drug design has leveraged this understanding to create smaller, non-

macrocyclic inhibitors that retain high affinity for FKBP12 by mimicking the key interactions

within the binding pocket.

Quantitative Analysis of FKBP12-Ligand
Interactions
The affinity of various ligands for FKBP12 has been quantified using several biophysical

techniques. The dissociation constant (Kd) and the inhibition constant (Ki or IC50) are common

metrics used to describe the strength of this interaction. A lower value indicates a higher affinity.
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Ligand
Binding
Affinity Metric

Value (nM) Technique Reference

Rapamycin Kd 0.24

Isothermal

Titration

Calorimetry (ITC)

Rapamycin Ki 0.6
Fluorescence

Polarization (FP)

FK506 Kd 0.4

Surface Plasmon

Resonance

(SPR)

Tacrolimus

(FK506)
Kd Subnanomolar Not Specified

Synthetic Ligand

(SLF)
IC50 2,600

Fluorescence

Anisotropy (FA)

Shield-1 Kd 2.4
Fluorescence

Polarization (FP)

Shield-2 Kd 29
Fluorescence

Polarization (FP)

Compound 10f Ki 4.8
Fluorescence

Polarization (FP)

Note: Binding affinity values can vary depending on the specific experimental conditions, such

as buffer composition, temperature, and the assay technique employed.

Key Experimental Protocols
Characterizing the interaction between a novel ligand and FKBP12 involves a suite of

biophysical and structural biology techniques.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the

determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters
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(enthalpy ΔH and entropy ΔS).

Detailed Methodology:

Sample Preparation:

Express and purify recombinant human FKBP12.

Dialyze both the FKBP12 protein and the ligand (e.g., SLF-amido-C2-COOH) extensively

against the same buffer (e.g., 50 mM Potassium Phosphate, pH 7.0) to minimize heats of

dilution.

Accurately determine the concentrations of both protein and ligand. A typical starting

concentration is ~40 µM for the protein in the sample cell and ~400 µM for the ligand in

the syringe.

ITC Experiment:

Equilibrate the instrument to the desired temperature (e.g., 25°C).

Load the FKBP12 solution into the sample cell and the ligand solution into the titration

syringe.

Perform an initial injection of a small volume (e.g., 0.5 µL) followed by a series of larger,

spaced injections (e.g., 19 injections of 2 µL).

Monitor the differential power required to maintain zero temperature difference between

the sample and reference cells.

Data Analysis:

Integrate the heat change peaks for each injection.

Perform a control titration (ligand into buffer) to determine the heat of dilution and subtract

it from the experimental data.

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to

extract the Kd, n, and ΔH.
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Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a

sensor chip to monitor binding events in real-time. It provides kinetic data, including the

association rate constant (ka) and the dissociation rate constant (kd), from which the

equilibrium dissociation constant (Kd = kd/ka) can be calculated.

Detailed Methodology:

Chip Preparation:

Immobilize recombinant FKBP12 onto a sensor chip (e.g., a CM5 chip) using standard

amine coupling chemistry. The protein is covalently attached to the carboxymethylated

dextran surface.

Binding Analysis:

Prepare a series of dilutions of the ligand in a suitable running buffer (e.g., HBS-EP).

Inject the ligand solutions over the FKBP12-functionalized surface at a constant flow rate.

Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to

generate sensorgrams for the association phase.

Switch back to flowing running buffer over the chip to monitor the dissociation phase.

Data Analysis:

Perform a reference subtraction using a blank channel to correct for bulk refractive index

changes.

Globally fit the association and dissociation curves from the different ligand concentrations

to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine ka and kd.

Calculate Kd from the ratio of the rate constants.

X-ray Crystallography
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This technique provides a high-resolution, three-dimensional structure of the FKBP12-ligand

complex, revealing the precise atomic interactions that mediate binding.

Detailed Methodology:

Complex Formation and Crystallization:

Prepare a highly pure and concentrated solution of the FKBP12-ligand complex.

Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives)

using techniques like hanging-drop or sitting-drop vapor diffusion. A common condition

involves using polyethylene glycol (PEG) as a precipitant.

Data Collection:

Cryo-protect the resulting crystals and expose them to a high-intensity X-ray beam at a

synchrotron source.

Collect diffraction data as the crystal is rotated in the beam.

Structure Determination and Refinement:

Process the diffraction data to determine the unit cell parameters and space group.

Solve the phase problem using molecular replacement with a known structure of FKBP12

as a search model.

Build the ligand into the resulting electron density map and refine the atomic coordinates

of the entire complex against the experimental data to achieve a final, high-resolution

structural model.

Signaling Pathways and Logical Relationships
FKBP12 and its ligands are involved in critical cellular signaling pathways. Diagrams generated

using the DOT language illustrate these relationships.

FKBP12-Mediated Signaling
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The binding of ligands like FK506 or rapamycin to FKBP12 initiates a "gain-of-function"

mechanism, leading to the inhibition of downstream pathways.
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FKBP12 Ligand-Induced Ternary Complex Formation and Action.

TGF-β Receptor Regulation by FKBP12
In the absence of ligands, FKBP12 plays a physiological role in regulating signaling pathways,

such as the transforming growth factor-β (TGF-β) pathway. FKBP12 binds to the TGF-β type I

receptor (TGF-βR1), keeping it in an inactive state and preventing leaky signaling.
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Model of FKBP12 regulation of TGF-β receptor signaling.

General Experimental Workflow
The process of characterizing a novel FKBP12 ligand follows a logical progression from initial

binding validation to detailed structural and cellular analysis.
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Workflow for Characterizing a Novel FKBP12 Ligand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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